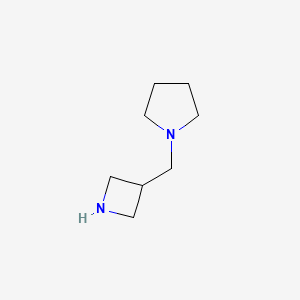

1-(Azetidin-3-ylmethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1180505-00-3 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

1-(azetidin-3-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C8H16N2/c1-2-4-10(3-1)7-8-5-9-6-8/h8-9H,1-7H2 |

InChI Key |

AZJUUTMVNWVDER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azetidin 3 Ylmethyl Pyrrolidine and Its Analogs

Retrosynthetic Analysis of 1-(Azetidin-3-ylmethyl)pyrrolidine

A retrosynthetic analysis of this compound suggests several viable disconnection points, primarily focusing on the formation of the C-N bond of the pyrrolidine (B122466) ring or the C-C bond of the methylene (B1212753) bridge.

Route A: Disconnection of the Pyrrolidine C-N bond (Reductive Amination Approach)

This is often the most straightforward approach. The target molecule can be disconnected at the C-N bond between the pyrrolidine nitrogen and the methylene carbon. This leads to two key synthons: a (azetidin-3-yl)methanal synthon and a pyrrolidine synthon. In practice, this translates to the reductive amination of azetidin-3-carbaldehyde with pyrrolidine. The aldehyde precursor can be obtained from the oxidation of (azetidin-3-yl)methanol.

Route B: Disconnection of the C-C bond

Alternatively, a disconnection of the C-C bond of the methylene bridge can be envisioned. This would involve the coupling of a nucleophilic pyrrolidine-containing species with an electrophilic azetidine-3-yl derivative. For instance, reacting a pyrrolidin-1-ylmethyl nucleophile (e.g., a Grignard or organolithium reagent) with a suitable azetidin-3-yl electrophile. However, the generation and stability of such organometallic reagents can be challenging.

Route C: Disconnection of the Azetidine (B1206935) Ring

A more complex approach involves the construction of the azetidine ring as a later step. This could involve the cyclization of a precursor containing the pyrrolidin-1-ylmethyl moiety. For example, the intramolecular cyclization of a suitably substituted 1,3-dihalopropane derivative with an amine. nih.gov

For the purpose of this article, we will primarily focus on the development of synthetic routes based on the more common and practical Reductive Amination Approach (Route A) .

Development and Optimization of Synthetic Routes

The practical synthesis of this compound involves the careful selection and synthesis of precursors, followed by the optimization of the coupling reaction to maximize yield and purity.

Exploration of Precursor Amine Synthesis

The synthesis of the key precursor, (azetidin-3-yl)methanamine or its derivatives, is a critical step. A common starting material for the synthesis of 3-substituted azetidines is N-Boc-azetidin-3-one.

One potential route involves the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one with a phosphonate (B1237965) ylide to introduce a one-carbon unit, followed by reduction. For instance, reaction with triethyl phosphonoacetate would yield an α,β-unsaturated ester, which can then be reduced to the corresponding saturated alcohol, (N-Boc-azetidin-3-yl)methanol. Subsequent oxidation would provide the key aldehyde intermediate, N-Boc-azetidin-3-carbaldehyde.

Another approach is the direct functionalization of the azetidine ring. For example, the synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of a primary amine with the in-situ generated bis-triflate of a 2-substituted-1,3-propanediol. nih.govacs.org

Investigation of Coupling Reactions

Reductive Amination: The most prominent coupling reaction for the synthesis of this compound is reductive amination. This reaction involves the formation of an iminium ion intermediate from the reaction of N-Boc-azetidin-3-carbaldehyde with pyrrolidine, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), room temperature | Mild and selective, tolerates a wide range of functional groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), slightly acidic pH | Effective but toxic cyanide byproduct. |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | Methanol (MeOH) or Ethanol (EtOH), pressure | Can be used for large-scale synthesis, may require higher pressure and temperature. |

Table 1: Common Reducing Agents for Reductive Amination

Aza-Michael Addition: An alternative coupling strategy involves the aza-Michael addition of pyrrolidine to a suitable Michael acceptor derived from the azetidine ring. For instance, the reaction of pyrrolidine with a compound like methyl 2-(N-Boc-azetidin-3-ylidene)acetate, followed by reduction of the ester group, could yield the target molecule.

Optimization of Reaction Conditions and Yields

The optimization of the reductive amination reaction is crucial for achieving high yields and purity. Key parameters to consider include the choice of solvent, temperature, stoichiometry of reagents, and the pH of the reaction medium.

For reductive amination with sodium triacetoxyborohydride, dichloromethane is a common solvent. The reaction is typically run at room temperature. Using a slight excess of pyrrolidine and the reducing agent can help drive the reaction to completion.

Stereoselective Synthesis Approaches for this compound

The target molecule as described is achiral. However, the synthesis of chiral analogs, where the azetidine or pyrrolidine rings are substituted, would require stereoselective methods.

The synthesis of chiral azetidin-3-ones, which are versatile precursors, can be achieved through methods like gold-catalyzed intermolecular oxidation of alkynes. nih.gov These chiral ketones can then be elaborated into chiral aldehydes for stereoselective reductive amination.

Furthermore, the use of chiral catalysts in reductive amination or other coupling reactions can induce enantioselectivity. For instance, chiral Brønsted acids or transition metal complexes have been used to catalyze asymmetric reductive aminations.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. nih.govsphinxsai.com

Key Green Chemistry Considerations:

Atom Economy: Reductive amination is generally considered to have good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) should be explored. uniba.it Water can also be a solvent for certain reductive amination reactions, especially with water-soluble reagents.

Catalysis: Employing catalytic methods, such as catalytic hydrogenation for the reduction step, is preferable to using stoichiometric reducing agents which generate more waste.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or continuous flow chemistry can significantly reduce reaction times and energy consumption. uniba.itacs.orgnih.gov Flow chemistry, in particular, offers enhanced safety, better heat and mass transfer, and the potential for easier scale-up. uniba.itacs.orgnih.gov

Renewable Feedstocks: While not directly applicable to the core structure, the synthesis of starting materials from renewable resources is a long-term goal of green chemistry.

By systematically evaluating and implementing these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Derivatization of 1 Azetidin 3 Ylmethyl Pyrrolidine

Exploration of Functional Group Interconversions on 1-(Azetidin-3-ylmethyl)pyrrolidine

There is no available literature that specifically investigates the functional group interconversions on this compound. General chemical principles suggest that the secondary amine of the pyrrolidine (B122466) ring and the tertiary amine of the azetidine (B1206935) ring could undergo various transformations. However, without experimental data, any discussion remains purely speculative.

Synthesis of Novel Derivatives and Analogs of this compound

The synthesis of novel derivatives and analogs of this compound has not been reported in the reviewed scientific literature. While methods for amine functionalization, ring modifications, and introduction of stereocenters are known for related heterocyclic compounds, their application to this specific molecule is not documented.

No studies have been published on the amine functionalization reactions of this compound.

There are no published studies on the ring expansion or contraction of either the azetidine or pyrrolidine moieties within this compound.

The introduction of new stereocenters into this compound has not been described in the scientific literature.

Characterization of Chemical Transformation Products Derived from this compound

As no chemical transformations of this compound have been reported, there is no corresponding characterization data for any potential products.

Reaction Kinetics and Thermodynamics of Derivatization Processes

Information regarding the reaction kinetics and thermodynamics of derivatization processes involving this compound is not available in the current body of scientific literature.

Mechanistic Investigations of Reactions Involving 1 Azetidin 3 Ylmethyl Pyrrolidine

Elucidation of Reaction Pathways for 1-(Azetidin-3-ylmethyl)pyrrolidine Transformations

The transformations of this compound are expected to be centered around the reactivity of the two nitrogen atoms and the carbon skeleton. Plausible reaction pathways include N-alkylation, N-acylation, and ring-opening reactions of the strained azetidine (B1206935) ring under specific conditions.

One of the primary transformations would be its synthesis, which can be mechanistically insightful. A probable synthetic route involves the nucleophilic substitution of a suitable leaving group on a 3-substituted azetidine derivative by pyrrolidine (B122466). For instance, the reaction of 1-Boc-3-(bromomethyl)azetidine with pyrrolidine would proceed via a standard SN2 mechanism. The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion. Subsequent removal of the Boc protecting group would yield the target compound.

Another potential synthetic pathway is the reductive amination of 1-Boc-azetidine-3-carbaldehyde with pyrrolidine. This reaction would proceed through the initial formation of an enamine or an iminium ion intermediate, which is then reduced by a suitable reducing agent like sodium triacetoxyborohydride (B8407120) to form the C-N bond.

Transformations of this compound itself would likely involve further reactions at the nitrogen centers. The pyrrolidine nitrogen, being a secondary amine, is generally more nucleophilic than the azetidine nitrogen, which is also a secondary amine but part of a more strained ring system. Therefore, reactions with electrophiles would preferentially occur at the pyrrolidine nitrogen.

A summary of plausible synthetic reactions for analogous 3-substituted azetidines is presented in Table 1.

| Reactants | Reagents and Conditions | Product | Reaction Type | Reference |

| 1-Boc-azetidin-3-one, Methyl 2-(diethoxyphosphoryl)acetate | DBU, Acetonitrile, 65 °C | Methyl (1-Boc-azetidin-3-ylidene)acetate | Horner-Wadsworth-Emmons | mdpi.com |

| Methyl (1-Boc-azetidin-3-ylidene)acetate, Azetidine | DBU, Acetonitrile, 65 °C | Methyl (1-Boc-1,3'-biazetidin-3-yl)acetate | Aza-Michael Addition | mdpi.com |

| 2-Substituted-1,3-propanediol bis-triflate, Primary amine | One-pot | 1,3-Disubstituted azetidine | Nucleophilic Substitution | nih.gov |

| picolinamide (PA) protected amine | Pd(OAc)₂, PhI(OAc)₂, DCE, 80 °C | Azetidine derivative | Palladium-catalyzed C-H amination | organic-chemistry.org |

Role of this compound as a Nucleophile or Ligand in Organic Reactions

The presence of two secondary amine groups makes this compound a potent nucleophile and a potential bidentate ligand. The nucleophilicity of secondary amines like pyrrolidine is well-established. chemicalbook.comwikipedia.org Pyrrolidine readily reacts with a variety of electrophiles, including alkyl halides, acyl halides, and Michael acceptors. chemicalbook.comguidechem.com

In the case of this compound, the pyrrolidine nitrogen is expected to be the more reactive nucleophilic center due to the lower ring strain compared to the azetidine nitrogen. Studies on the basicity and nucleophilicity of various pyrrolidines have shown that their reactivity is influenced by substituents. nih.gov While specific data for this compound is unavailable, the electron-donating effect of the azetidin-3-ylmethyl group would likely enhance the nucleophilicity of the pyrrolidine nitrogen.

The molecule can also function as a bidentate ligand in coordination chemistry, chelating to metal centers through its two nitrogen atoms. The formation of a five- or six-membered chelate ring is possible, depending on the coordination geometry of the metal. Such bidentate amine ligands are crucial in various catalytic transformations.

The nucleophilicity of pyrrolidine derivatives has been quantified in some studies, providing a basis for predicting the reactivity of the target compound. Table 2 summarizes the nucleophilicity parameters for some pyrrolidine derivatives.

| Pyrrolidine Derivative | pKaH in MeCN | Nucleophilicity Parameter (N) | Reference |

| Pyrrolidine | 19.56 | 18.32 | nih.gov |

| 2-(Trifluoromethyl)pyrrolidine | 12.6 | - | nih.gov |

| 2-Imidazoliummethyl-substituted pyrrolidine | 11.1 | - | nih.gov |

Catalytic Applications and Mechanistic Insights Involving this compound

Given its structure as a bidentate nitrogen ligand, this compound has the potential to be employed in various catalytic applications. Chiral derivatives of this compound could be particularly valuable in asymmetric catalysis.

Analogous azetidine and pyrrolidine-based ligands have been successfully used in a range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and C-H activation processes. organic-chemistry.org For example, iridium complexes bearing chiral amine-derived ligands have been used for the enantioselective synthesis of N-heterocycles. nih.gov The mechanism of these reactions often involves the coordination of the ligand to the metal center, which in turn modulates the metal's reactivity and stereoselectivity.

In the context of this compound, it could potentially be used in reactions such as:

Palladium-catalyzed cross-coupling reactions: Acting as a supporting ligand to stabilize the palladium catalyst and influence the reaction outcome.

Asymmetric hydrogenation: Chiral versions could be used to create enantioselective catalysts for the reduction of prochiral substrates.

Organocatalysis: The basic nitrogen centers could catalyze reactions such as aldol (B89426) or Michael additions, similar to how proline and its derivatives are used. mdpi.com

The mechanistic insight into these potential applications would stem from the coordination of the bidentate ligand to the metal center, creating a specific steric and electronic environment that dictates the course of the reaction.

Solvent Effects and Reaction Environment on Reaction Mechanisms

The solvent and general reaction environment are expected to have a significant impact on the mechanistic pathways of reactions involving this compound. The nucleophilicity of amines is known to be highly dependent on the solvent.

In protic solvents, the nitrogen lone pairs can be solvated through hydrogen bonding, which can decrease their nucleophilicity. Conversely, polar aprotic solvents can enhance nucleophilicity by solvating the counter-ion of the electrophile. The choice of solvent can therefore be critical in controlling the rate and selectivity of reactions where this compound acts as a nucleophile.

The reaction environment, including temperature and the presence of additives such as bases or phase-transfer catalysts, would also play a crucial role. For instance, in reactions where the azetidine ring might undergo opening, the acidity or basicity of the medium would be a key factor. The strained four-membered ring can be susceptible to cleavage under acidic or certain nucleophilic conditions.

Theoretical and Computational Studies on 1 Azetidin 3 Ylmethyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure for 1-(Azetidin-3-ylmethyl)pyrrolidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such calculations would typically employ methods like Density Functional Theory (DFT) to determine its electronic structure. This would involve calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For instance, studies on other pyrrolidine (B122466) derivatives have shown that the introduction of different substituents significantly alters the HOMO-LUMO gap, thereby influencing the molecule's reactivity. bldpharm.com A hypothetical analysis of this compound would likely reveal the localization of the HOMO and LUMO on specific atoms or regions of the molecule, providing insights into its electrophilic and nucleophilic sites.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Indicates overall polarity |

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape of a molecule is crucial for its function. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is often achieved through molecular mechanics or more accurate quantum chemical methods.

The flexibility of the azetidine (B1206935) and pyrrolidine rings, along with the rotational freedom of the methylene (B1212753) linker, would result in a complex energy landscape with multiple local minima. Understanding this landscape is key to predicting how the molecule might interact with biological targets. For example, similar analyses on other heterocyclic systems have been used to understand their binding to proteins. rsc.orgclearsynth.com

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) (Azetidine-CH2-Pyrrolidine) | Key Structural Features |

| 1 | 0.0 | (Value) | e.g., Extended chain |

| 2 | (Value) | (Value) | e.g., Folded conformation |

| 3 | (Value) | (Value) | e.g., Intramolecular hydrogen bonding (if applicable) |

Reaction Mechanism Predictions using Computational Chemistry for this compound Involved Processes

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing information on transition states and reaction energy profiles. For this compound, one could investigate its synthesis or its potential reactions. For example, the synthesis could involve the reaction of an azetidine derivative with a pyrrolidine-containing precursor.

Computational studies on the synthesis of other pyrrolidine derivatives have successfully identified the most favorable reaction pathways by calculating the activation energies of different potential routes. cymitquimica.comresearchgate.net A similar study on this compound would provide valuable information for optimizing its synthesis.

Ligand-Binding Predictions and Interactions of this compound with Model Systems

Given that azetidine and pyrrolidine moieties are common in pharmacologically active compounds, predicting the binding of this compound to biological targets would be of significant interest. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques for this purpose.

These methods can predict the preferred binding pose of the molecule within a protein's active site and estimate the binding affinity. For instance, studies on other small molecules have used these techniques to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. chemicalbook.com

Spectroscopic Property Predictions (e.g., NMR, IR simulations) for this compound

Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for confirming the structure of a synthesized compound. By calculating the theoretical chemical shifts and vibrational frequencies, one can compare them with experimental data.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts for each unique atom and the characteristic IR absorption frequencies for its functional groups. Such computational spectroscopic data for related heterocyclic compounds have shown good agreement with experimental measurements.

Table 3: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Azetidine C2/C4 | (Value) |

| Azetidine C3 | (Value) |

| Methylene C | (Value) |

| Pyrrolidine C2/C5 | (Value) |

| Pyrrolidine C3/C4 | (Value) |

Applications of 1 Azetidin 3 Ylmethyl Pyrrolidine in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

There is no available scientific literature that documents the use of 1-(Azetidin-3-ylmethyl)pyrrolidine as a chiral auxiliary or as a direct precursor for ligands in asymmetric synthesis. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While many chiral pyrrolidine (B122466) and, less commonly, azetidine (B1206935) derivatives are employed in this capacity, no studies have specifically reported on the application of the this compound scaffold for this purpose. Similarly, its role as a precursor to chiral ligands for metal-catalyzed asymmetric reactions is not described in the current body of scientific literature.

Role of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. A thorough search of chemical databases and academic journals did not yield any examples of this compound being utilized as a reactant in any described multi-component reaction. The development of novel MCRs often involves common building blocks like primary and secondary amines, but the specific reactivity and utility of this particular azetidinylpyrrolidine derivative in such transformations have not been investigated or reported.

Scaffold for Combinatorial Library Synthesis Utilizing Azetidinylpyrrolidine Core

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are valuable in drug discovery and materials science. There are no published reports on the use of the this compound core structure as a central scaffold for the generation of a combinatorial library. While both pyrrolidine and azetidine rings are considered privileged structures and have been used as foundational elements in library synthesis, the combined "azetidinylpyrrolidine" core of this specific molecule has not been exploited for this purpose according to available literature.

Application in Heterocyclic Chemistry for the Synthesis of Complex Ring Systems

The synthesis of complex, polycyclic heterocyclic systems is a cornerstone of modern organic chemistry. Often, simpler heterocyclic building blocks are elaborated into more intricate structures. However, there is no documented use of this compound as a starting material or intermediate for the construction of more complex ring systems. Its potential for annulation or other ring-forming reactions to create novel fused or bridged heterocyclic architectures remains an unexplored area of research.

Future Directions and Emerging Research Avenues for 1 Azetidin 3 Ylmethyl Pyrrolidine

Development of Novel Synthetic Methodologies for 1-(Azetidin-3-ylmethyl)pyrrolidine and its Analogs

The synthesis of azetidine (B1206935) and pyrrolidine (B122466) ring systems has been an area of significant interest, with various methods developed for their individual construction. However, the efficient and stereocontrolled synthesis of linked systems like this compound remains a challenge, opening avenues for new synthetic methodologies.

Future synthetic strategies could focus on:

Convergent Synthesis: Developing one-pot or tandem reactions that construct both the azetidine and pyrrolidine rings in a single, efficient process. This could involve multi-component reactions or cascade cyclizations.

Catalytic C-H Amination: Exploring palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)-H bonds could provide a direct and efficient route to azetidine and pyrrolidine ring systems from appropriately functionalized acyclic precursors. acs.org

[3+2] Dipolar Cycloadditions: Utilizing azomethine ylides in [3+2] cycloaddition reactions is a powerful method for constructing the pyrrolidine ring with control over stereochemistry. acs.orgresearchgate.netunife.it Future work could explore the use of novel azomethine ylide precursors or catalysts to enhance the scope and efficiency of this reaction for the synthesis of this compound analogs.

Ring Expansion and Contraction Strategies: Investigating the ring expansion of aziridines or the ring contraction of larger heterocycles could offer alternative pathways to the azetidine core. nih.govrsc.org Similarly, various methods for pyrrolidine synthesis from different precursors can be explored. organic-chemistry.org

Photochemical Methods: The use of photochemical reactions, such as the aza-Paterno-Büchi reaction, presents an intriguing possibility for the [2+2] cycloaddition to form the azetidine ring. rsc.org

The synthesis of analogs of this compound with diverse substitution patterns is crucial for exploring their structure-activity relationships in various applications. nih.govnih.gov The development of flexible synthetic routes that allow for the introduction of a wide range of functional groups on both the azetidine and pyrrolidine rings will be a key focus.

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The inherent ring strain of the azetidine moiety in this compound (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, offering a gateway to novel chemical transformations. rsc.org

Key areas for future exploration include:

Ring-Opening Reactions: Investigating the regioselective and stereoselective ring-opening of the azetidine ring with various nucleophiles could lead to the synthesis of a diverse array of functionalized pyrrolidine derivatives. researchgate.net

Cycloaddition Reactions: The strained double bond in azetine intermediates, which could potentially be generated from this compound, could participate in various cycloaddition reactions, providing access to complex polycyclic scaffolds. nih.gov

Electrophilic and Nucleophilic Substitutions: The pyrrolidine ring, being a good nucleophile, can undergo electrophilic substitution reactions. chemicalbook.com Exploring these reactions on the this compound scaffold could yield novel derivatives.

Polymerization: The strained nature of the azetidine ring suggests that this compound and its analogs could serve as monomers for ring-opening polymerization, leading to the synthesis of novel polymers with unique properties. rsc.orgacs.org

Advanced Computational Modeling Techniques for Deeper Mechanistic Understanding

Computational chemistry and modeling are becoming indispensable tools in modern chemical research, offering deep insights into reaction mechanisms, predicting reactivity, and guiding experimental design. nih.govresearchgate.net For this compound, advanced computational techniques can be employed to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing a detailed understanding of the reaction pathways and predicting the stereochemical outcomes of reactions. cnr.itnih.gov This is particularly valuable for understanding the complex mechanisms of cycloaddition and ring-opening reactions.

Predict Reactivity and Selectivity: Computational models can predict which substrates are likely to react successfully in a given transformation, saving significant experimental time and resources. mit.edu For instance, models can predict the regioselectivity of nucleophilic attack on the azetidine ring.

Design Novel Catalysts: Computational screening can be used to identify or design new catalysts that can promote novel synthetic methodologies for this compound and its analogs with high efficiency and selectivity.

Structure-Property Relationship Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their chemical or biological properties. nih.govrsc.org

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereochemical outcomes. cnr.itnih.gov |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and interactions with other molecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with chemical or biological activity. nih.govrsc.org |

Integration into Materials Science through Chemical Synthesis

The unique structural and electronic properties of the azetidine and pyrrolidine rings suggest that this compound could be a valuable building block in materials science.

Future research could focus on:

Polymer Synthesis: As mentioned earlier, the ring-opening polymerization of azetidine derivatives can lead to novel polymers. rsc.orgacs.org The resulting polyamines could have applications as chelating agents, catalysts, or in drug delivery systems.

Synthesis of Novel Ligands: The nitrogen atoms in both the azetidine and pyrrolidine rings can act as ligands for metal ions. The synthesis of novel ligands based on the this compound scaffold could lead to new catalysts for a variety of organic transformations or materials with interesting magnetic or optical properties. nih.gov

Development of Energetic Materials: Azetidine derivatives containing nitro groups have been investigated as high-energy-density compounds. researchgate.netbohrium.com The incorporation of the this compound scaffold into such molecules could lead to new energetic materials with tailored properties.

Cross-Disciplinary Research Opportunities in Chemical Sciences Involving this compound

The versatile structure of this compound makes it a promising candidate for cross-disciplinary research, particularly at the interface of chemistry and biology.

Medicinal Chemistry: The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. nih.govnih.govwikipedia.orgnih.govresearchgate.netd-nb.info The unique three-dimensional structure imparted by the azetidine ring could lead to novel analogs with improved pharmacological properties. acs.orgchemrxiv.org Research could focus on synthesizing and evaluating analogs of this compound for various biological targets.

Chemical Biology: Fluorescently labeled analogs of this compound could be synthesized and used as chemical probes to study biological processes. The compound could also be incorporated into peptides or other biomolecules to modulate their structure and function.

Organocatalysis: Pyrrolidine derivatives are widely used as organocatalysts. nih.gov The unique steric and electronic properties of this compound could be harnessed to develop novel and efficient organocatalysts for asymmetric synthesis.

Q & A

Q. What methodological considerations are critical for synthesizing 1-(Azetidin-3-ylmethyl)pyrrolidine in laboratory settings?

A robust synthesis protocol involves selecting solvents with high polarity (e.g., DMF) to stabilize intermediates, optimizing reaction temperatures (e.g., 150°C for nucleophilic substitutions), and monitoring progress via TLC . For azetidine-pyrrolidine hybrids, stepwise alkylation or reductive amination is recommended. Post-synthesis, workup includes extraction with ethyl acetate, drying over MgSO₄, and solvent removal under reduced pressure. Yield improvements often require stoichiometric adjustments of precursors like azetidine derivatives and pyrrolidine-containing electrophiles .

Q. How can researchers characterize this compound and validate its purity?

Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and assess substituent orientation (e.g., δ 3.30–3.33 ppm for azetidine CH₂ groups) .

- Elemental analysis : Verify empirical formulas (e.g., %N calculated vs. observed) .

- HPLC-MS : Detect impurities using reverse-phase columns and mobile phases like ammonium acetate buffer (pH 6.5) .

Q. What safety protocols are essential during the synthesis of azetidine-pyrrolidine derivatives?

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods due to volatile solvents (e.g., DMF).

- Adhere to hazard codes (e.g., H303: harmful if swallowed) and neutralize waste with ammonium chloride before disposal .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for azetidine-pyrrolidine hybrids?

DoE minimizes trial-and-error by systematically varying factors like temperature, solvent polarity, and catalyst loading. For example:

Q. What computational strategies enhance the design of azetidine-pyrrolidine derivatives for target applications?

- Quantum chemical calculations : Predict regioselectivity in substitutions (e.g., azetidine’s ring strain vs. pyrrolidine’s conformational flexibility) .

- Reaction path searches : Identify low-energy transition states for nucleophilic additions using density functional theory (DFT) .

- Machine learning : Train models on existing kinetic data to predict optimal ligand geometries for receptor binding .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction pathways?

- Variable isolation : Replicate disputed conditions (e.g., solvent purity, inert atmosphere use) to identify confounding factors .

- Cross-validation : Compare NMR/LC-MS data from independent labs to confirm structural assignments.

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-azetidine) to trace reaction pathways and validate proposed intermediates .

Q. What strategies address regioselectivity challenges in azetidine-pyrrolidine functionalization?

Q. How do solvent effects influence the stability and reactivity of this compound?

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of azetidine’s NH group but may promote degradation at high temperatures.

- Protic solvents (n-butanol) : Favor SN2 mechanisms in alkylation steps but reduce reaction rates due to hydrogen bonding .

- Microwave-assisted synthesis : Accelerates reactions in high-boiling solvents (e.g., glycerol baths) while minimizing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.